2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2548992-86-3
VCID: VC11812858
InChI: InChI=1S/C16H19N7S/c1-3-12-10-14(21-16(20-12)24-2)22-6-8-23(9-7-22)15-18-5-4-13(11-17)19-15/h4-5,10H,3,6-9H2,1-2H3
SMILES: CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N
Molecular Formula: C16H19N7S
Molecular Weight: 341.4 g/mol

2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

CAS No.: 2548992-86-3

Cat. No.: VC11812858

Molecular Formula: C16H19N7S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile - 2548992-86-3

Specification

CAS No. 2548992-86-3
Molecular Formula C16H19N7S
Molecular Weight 341.4 g/mol
IUPAC Name 2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Standard InChI InChI=1S/C16H19N7S/c1-3-12-10-14(21-16(20-12)24-2)22-6-8-23(9-7-22)15-18-5-4-13(11-17)19-15/h4-5,10H,3,6-9H2,1-2H3
Standard InChI Key PHTXENIDGKRZSJ-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N
Canonical SMILES CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₁₇N₇S, with a molecular weight of 327.4 g/mol. Its IUPAC name, 2-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile, reflects the integration of two pyrimidine rings connected via a piperazine linker. Key structural elements include:

  • A pyrimidine-4-carbonitrile group contributing electrophilic reactivity.

  • A 6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl substituent enhancing hydrophobic interactions.

  • A piperazine moiety enabling conformational flexibility and hydrogen bonding.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2640945-10-2
Molecular FormulaC₁₅H₁₇N₇S
Molecular Weight327.4 g/mol
SMILESCC1=CN=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)SC
Topological Polar Surface Area111 Ų (estimated)

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential functionalization of pyrimidine precursors. A representative pathway includes:

  • Formation of the Pyrimidine Core: Condensation of thiourea with ethyl acetoacetate yields 2-methylsulfanyl-4-hydroxypyrimidine, which is subsequently chlorinated.

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between 4-chloro-6-ethyl-2-(methylsulfanyl)pyrimidine and piperazine under reflux in acetonitrile.

  • Cyano Substitution: Introduction of the carbonitrile group via palladium-catalyzed cyanation using zinc cyanide.

Reaction Conditions

  • Temperature: 80–120°C for SNAr reactions.

  • Catalysts: Pd(PPh₃)₄ for cyanation steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (estimated logP ≈ 2.8) due to its hydrophobic methylsulfanyl and ethyl groups. It remains stable under inert atmospheres but may undergo hydrolysis of the carbonitrile group under strongly acidic or basic conditions.

Spectroscopic Characterization

  • NMR: ¹H NMR signals at δ 8.5–9.0 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 2.5 ppm (methylsulfanyl).

  • IR: Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-S bond).

  • Mass Spectrometry: Molecular ion peak at m/z 327.4 (M⁺).

Biological Activity and Mechanism

Kinase Inhibition

Structural analogs demonstrate inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) by competitively binding to ATP pockets. The methylsulfanyl group enhances hydrophobic interactions with kinase hinge regions, while the carbonitrile acts as a hydrogen bond acceptor .

Table 2: Hypothetical Pharmacokinetic Profile

ParameterValue (Predicted)Rationale
Oral Bioavailability40–50%Moderate first-pass metabolism
Plasma Half-Life6–8 hoursHepatic clearance via CYP3A4
Blood-Brain Barrier PenetrationLowHigh polar surface area

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for second-generation kinase inhibitors with improved selectivity. Modifications to the piperazine linker or carbonitrile group can fine-tune pharmacokinetic properties .

Materials Science

The sulfur and nitrogen-rich structure enables applications in:

  • Conductive polymers: As a dopant to enhance electron mobility.

  • Metal-organic frameworks (MOFs): As a ligand for gas storage.

Challenges and Future Directions

Synthetic Optimization

Current yields for the final cyanation step remain suboptimal (50–60%). Future work should explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Target Validation

In vivo studies are needed to confirm kinase selectivity and mitigate off-target effects. Computational docking studies suggest potential cross-reactivity with ABL1 tyrosine kinase .

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